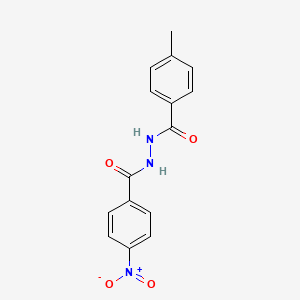

4-methyl-N'-(4-nitrobenzoyl)benzohydrazide

Overview

Description

4-methyl-N’-(4-nitrobenzoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are widely used in various fields of research and industry. The compound has a molecular formula of C15H13N3O3 and a molecular weight of 283.28 g/mol .

Preparation Methods

The synthesis of 4-methyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-methyl-N’-(4-nitrobenzoyl)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation: The compound can form hydrazones and hydrazides through condensation reactions with aldehydes and ketones.

Scientific Research Applications

Chemical Reactions

The compound can participate in various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group using reducing agents.

- Reduction : It can undergo reduction reactions to form corresponding amines.

- Substitution : The hydrazide group can engage in nucleophilic substitution reactions.

- Condensation : It can form hydrazones and hydrazides through condensation with aldehydes and ketones.

Chemistry

In the realm of chemistry, 4-methyl-N'-(4-nitrobenzoyl)benzohydrazide serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to be a versatile building block for more complex molecules.

Biology

The compound exhibits significant biological activities, including:

- Antibacterial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Antifungal Activity : Research indicates that it possesses antifungal properties, which could be beneficial in treating fungal infections.

- Anticancer Potential : Studies have suggested that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Medicine

In medical research, this compound is being investigated for its potential use in developing new pharmaceuticals. Its ability to inhibit specific enzymes and disrupt cellular processes positions it as a promising candidate for further studies in drug development.

Industry

Industrially, this compound is utilized in producing dyes, pigments, and other chemicals. Its unique properties make it suitable for various applications within chemical manufacturing.

Anticancer Research

One notable study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of pro-apoptotic pathways while inhibiting cell proliferation.

Antimicrobial Studies

Another study focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a new antibacterial agent.

Industrial Applications

Research into the industrial applications highlighted its role as a precursor in dye manufacturing. The compound's stability and reactivity make it an ideal candidate for producing vibrant and durable dyes used in textiles and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

4-methyl-N’-(4-nitrobenzoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

N’-[4-{[(4-nitrobenzoyl)oxy]imino}cyclohexa-2,5-dien-1-ylidene]benzo-hydrazide: Known for its high insecticidal activity.

3,4-Dichloro-N’-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide: Exhibits excellent anticancer properties.

N’-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide: Shows significant antifungal activity.

4-methyl-N’-(4-nitrobenzoyl)benzohydrazide stands out due to its unique combination of a methyl group and a nitrobenzoyl group, which contributes to its distinct chemical and biological properties.

Biological Activity

Overview

4-Methyl-N'-(4-nitrobenzoyl)benzohydrazide is a compound belonging to the class of benzohydrazides, known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antibacterial, antifungal, and anticancer properties. The molecular formula of this compound is C15H13N3O3, with a molecular weight of 283.28 g/mol.

The synthesis of this compound typically involves the reaction between 4-methylbenzohydrazide and 4-nitrobenzoyl chloride. This reaction is usually facilitated by a base such as pyridine or triethylamine to neutralize hydrochloric acid produced during the reaction. The resulting product can be purified through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group in this compound plays a crucial role in its biological effects, as it can be reduced to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis. The compound's antibacterial activity was assessed using the Well Diffusion Method, where it showed notable inhibition zones, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound also displays antifungal activity. It has been tested against fungi such as Aspergillus niger, demonstrating considerable effectiveness in inhibiting fungal growth at various concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound has shown the ability to induce apoptosis in cancer cells via multiple pathways, including the inhibition of key enzymes involved in cell proliferation and survival. Its unique structure allows it to target specific cancer cell types effectively .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N'-(4-nitrobenzoyl)benzohydrazide | Antibacterial, Antifungal | Lacks methyl substitution |

| 3,4-Dichloro-N'-(4-hydroxyimino)cyclohexa-2,5-dien-1-ylidene | Excellent anticancer properties | Chlorine substituents enhance activity |

| N'-{4-[(benzoyloxy)imino]-cyclohexa-2,5-dien-1-ylidene}-2-bromobenzohydrazide | Significant antifungal activity | Bromine enhances antifungal properties |

This table highlights how structural variations impact biological activity among benzohydrazides.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Efficacy : A study conducted at El-Menoufia University assessed the antimicrobial activities of various hydrazone derivatives, including this compound. Results indicated substantial antibacterial and antifungal activities compared to standard drugs like Tetracycline and Nystatin .

- Cytotoxicity Against Cancer Cells : Research published in MDPI highlighted the cytotoxic effects of hydrazone derivatives on cancer cell lines. The study reported that compounds similar to this compound exhibited potent inhibition of cell growth and induction of apoptosis .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives containing nitro groups like this compound effectively inhibited acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases .

Properties

IUPAC Name |

4-methyl-N'-(4-nitrobenzoyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10-2-4-11(5-3-10)14(19)16-17-15(20)12-6-8-13(9-7-12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYLEJRKWIHXGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.